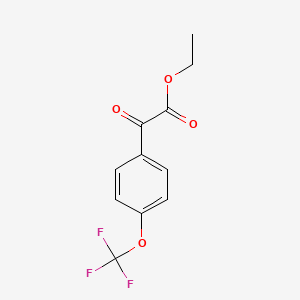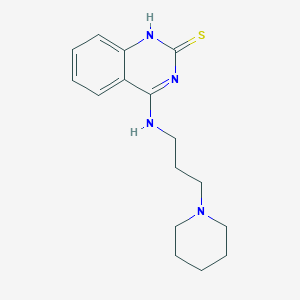
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound featuring a combination of furan, thiophene, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Furan-Thiophene Intermediate
Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxylic acid.
Reaction: A coupling reaction, possibly using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling, to form the furan-thiophene intermediate.
-
Alkylation
Starting Materials: The furan-thiophene intermediate and an appropriate alkyl halide.
Reaction: An alkylation reaction to introduce the ethyl group, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Amidation
Starting Materials: The alkylated intermediate and 3-(4-methoxyphenyl)propanoic acid.
Reaction: An amidation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the amide group to an amine or the methoxyphenyl group to a phenol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups onto the aromatic rings or the ethyl chain.
科学的研究の応用
Chemistry
In chemistry, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
作用機序
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could participate in π-π stacking interactions, while the amide group might form hydrogen bonds with target proteins.
類似化合物との比較
Similar Compounds
-
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-phenylpropanamide
- Lacks the methoxy group on the phenyl ring, which could affect its electronic properties and reactivity.
-
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-hydroxyphenyl)propanamide
- Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding capabilities and solubility.
-
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-chlorophenyl)propanamide
- Features a chloro group, which could influence its reactivity and interactions with biological targets due to the electron-withdrawing nature of chlorine.
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can significantly impact its electronic properties and reactivity. This functional group can enhance its solubility in organic solvents and potentially improve its interaction with biological targets through hydrogen bonding and electronic effects.
特性
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-17-5-2-15(3-6-17)4-9-20(22)21-12-10-18-7-8-19(25-18)16-11-13-24-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDOJQCLFIKBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2576459.png)


![ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2576466.png)
![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)
![4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2576471.png)



